AG311

Description

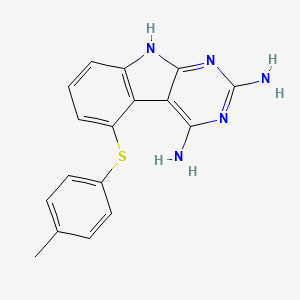

Structure

3D Structure

Propriétés

Numéro CAS |

1126602-42-3 |

|---|---|

Formule moléculaire |

C17H15N5S |

Poids moléculaire |

321.4 g/mol |

Nom IUPAC |

5-(4-methylphenyl)sulfanyl-9H-pyrimido[4,5-b]indole-2,4-diamine |

InChI |

InChI=1S/C17H15N5S/c1-9-5-7-10(8-6-9)23-12-4-2-3-11-13(12)14-15(18)21-17(19)22-16(14)20-11/h2-8H,1H3,(H5,18,19,20,21,22) |

Clé InChI |

IMNBYLUXBBXZIY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N |

SMILES canonique |

CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-((4-methylphenyl)thio)-9H-pyrimido(4,5-b)indole-2,4-diamine AG311 compound |

Origine du produit |

United States |

Foundational & Exploratory

AG311: Unraveling the Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Information regarding a specific compound designated AG311 is not publicly available in the current scientific literature or drug development databases. Extensive searches for "this compound mechanism of action," "this compound signaling pathway," "this compound clinical trial data," and "this compound experimental protocols" did not yield any specific, verifiable information. This suggests that this compound may be an internal codename for a compound not yet disclosed publicly, a discontinued research project, or a highly niche molecule with limited to no public documentation.

This guide, therefore, cannot provide specific details on this compound. Instead, it will present a generalized framework and hypothetical examples of the types of data, experimental protocols, and pathway visualizations that would be included in a comprehensive technical guide for a novel therapeutic agent. This will serve as a template for what such a document would entail, should information on this compound or a similar compound become available.

Hypothetical Mechanism of Action

Without specific data on this compound, we can postulate a hypothetical mechanism of action for illustrative purposes. Let us assume this compound is an inhibitor of a key kinase, "Kinase X," involved in a cancer-related signaling pathway.

Hypothetical Action: this compound is a potent and selective ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, "Substrate Y." The inhibition of this phosphorylation event disrupts the "Pathway Z" signaling cascade, which is known to be aberrantly activated in certain cancer types, leading to decreased cell proliferation and induction of apoptosis.

Quantitative Data Summary

In a typical technical guide, quantitative data from various assays would be presented to substantiate the proposed mechanism of action. The following tables represent the types of data that would be included.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

| Kinase X | 5.2 ± 1.1 | Biochemical |

| Kinase A | > 10,000 | Biochemical |

| Kinase B | 8,750 ± 980 | Biochemical |

| Kinase C | > 10,000 | Biochemical |

Data would be compiled from in-house kinase panel screening or published literature.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Genotype | EC₅₀ (nM) (Proliferation) | IC₅₀ (nM) (p-Substrate Y) |

| Cell Line 1 | Kinase X (WT) | 25.6 ± 4.3 | 15.1 ± 3.2 |

| Cell Line 2 | Kinase X (Mutant) | 1,240 ± 210 | 980 ± 150 |

| Cell Line 3 | Kinase X (WT) | 30.1 ± 5.9 | 18.5 ± 4.1 |

Data would be generated from cell-based assays measuring cell viability and target engagement.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are examples of protocols that would be described.

3.1. Kinase Inhibition Assay (Biochemical)

This assay would be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

-

Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay would be employed. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

Procedure:

-

Recombinant human Kinase X is incubated with this compound at 10 different concentrations (e.g., 0.1 nM to 10 µM) in a kinase reaction buffer.

-

ATP and the biotinylated peptide substrate are added to initiate the reaction.

-

The reaction is allowed to proceed for 60 minutes at room temperature.

-

A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) is added to stop the reaction.

-

After a 30-minute incubation, the TR-FRET signal is read on a compatible plate reader.

-

IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

-

3.2. Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Principle: A commercially available reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, would be used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

The CellTiter-Glo® reagent is added to each well.

-

The plate is incubated for 10 minutes to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

EC₅₀ values are determined from the dose-response curves.

-

Signaling Pathway and Workflow Visualizations

Diagrams are essential for visually communicating complex biological pathways and experimental designs.

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

Caption: Experimental workflow for the cell proliferation assay.

An In-Depth Technical Guide to the Biological Target of AG311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary biological target of the small molecule AG311, its mechanism of action, and its impact on key cellular signaling pathways. The information presented is collated from preclinical research and is intended to provide a detailed resource for professionals in the fields of oncology, cell biology, and drug development.

Core Target: Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)

The principal biological target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC)[1][2][3][4]. This compound functions as a competitive inhibitor at the ubiquinone-binding site of Complex I, thereby impeding the transfer of electrons from NADH to ubiquinone[1][2][3]. This inhibitory action is central to its mechanism of inducing cancer cell death.

Quantitative Analysis of this compound-Mediated Inhibition

The inhibitory potency of this compound on Complex I has been quantified through various enzymatic and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (Complex I Inhibition) | 9.9 µM | Solubilized porcine heart mitochondria | [1] |

| 11.9 µM | MDA-MB-435 cell lysate | [1] | |

| 6.9 µM | MDA-MB-231 cell lysate | [1] | |

| Inhibitor Constant (Ki) | 0.84 µM | Solubilized porcine heart mitochondria | [1] |

| Oxygen Consumption Rate (OCR) | ↓ 62.9% (at 7.5 µM) | MDA-MB-435 cells | [2] |

| Significant reduction (at 5 and 10 µM) | MDA-MB-435 cells | [1] | |

| Intracellular ATP Levels | Significant reduction | MDA-MB-435 and HMEC-1 cells | |

| Mitochondrial Membrane Potential | Rapid depolarization | MDA-MB-435 cells |

Mechanism of Action and Downstream Signaling Pathways

The inhibition of Complex I by this compound initiates a cascade of downstream cellular events, primarily centered around metabolic stress and the hypoxia response pathway.

Inhibition of Mitochondrial Respiration

By blocking electron flow through Complex I, this compound directly inhibits mitochondrial respiration. This leads to a rapid and significant decrease in the cellular oxygen consumption rate (OCR)[1][2].

Depletion of Intracellular ATP

The disruption of the electron transport chain impairs the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase (Complex V). Consequently, treatment with this compound leads to a significant decline in intracellular ATP levels.

Mitochondrial Membrane Depolarization

A direct consequence of the inhibition of the ETC is the depolarization of the mitochondrial membrane potential. This has been observed as a rapid event following this compound treatment in cancer cells.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization

A key downstream effect of this compound's inhibition of mitochondrial oxygen consumption is the reduction of hypoxia-induced stabilization of the transcription factor HIF-1α[1][2][3]. Under hypoxic conditions, the decreased oxygen consumption caused by this compound leads to an increase in intracellular oxygen tension. This increased oxygen availability allows for the prolyl hydroxylation of HIF-1α, targeting it for proteasomal degradation and thereby preventing its accumulation and transcriptional activity[1]. This, in turn, downregulates the expression of HIF-1α target genes involved in angiogenesis and cell survival, such as VEGF and CA9[1].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay

Objective: To determine the inhibitory effect of this compound on Complex I activity and to ascertain the mode of inhibition.

Methodology:

-

Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., porcine heart or cultured cells) by differential centrifugation.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2).

-

Reaction Mixture: In a 96-well plate, add the assay buffer, mitochondrial protein, and varying concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding NADH (final concentration ~150-200 µM) and a ubiquinone analog (e.g., Coenzyme Q1, final concentration ~50-100 µM).

-

Measurement: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.

-

Data Analysis: Calculate the rate of NADH oxidation. For IC50 determination, plot the percentage of inhibition against the log of this compound concentration. For Ki determination, perform the assay with varying concentrations of both this compound and the ubiquinone analog and analyze the data using a Lineweaver-Burk or Dixon plot.

Cellular Oxygen Consumption Rate (OCR) Measurement

Objective: To measure the effect of this compound on mitochondrial respiration in live cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-435) in a Seahorse XF96 cell culture microplate and allow them to adhere.

-

Assay Medium: Replace the culture medium with a low-buffered Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

-

Basal OCR Measurement: Measure the basal oxygen consumption rate using a Seahorse XF Analyzer.

-

This compound Injection: Inject varying concentrations of this compound into the wells and monitor the real-time change in OCR.

-

Data Analysis: Normalize the OCR data to the cell number in each well. Calculate the percentage decrease in OCR following this compound treatment compared to the basal rate.

Intracellular ATP Level Measurement

Objective: To quantify the impact of this compound on cellular energy status.

Methodology:

-

Cell Treatment: Culture cells in a 96-well plate and treat with different concentrations of this compound for a specified duration.

-

Cell Lysis: Lyse the cells using a detergent-based buffer that inactivates ATPases.

-

Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Generate an ATP standard curve to convert luminescence readings to ATP concentrations. Normalize the ATP levels to the total protein concentration or cell number.

Mitochondrial Membrane Potential Assay

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

Methodology:

-

Cell Staining: Incubate cells with a fluorescent cationic dye that accumulates in mitochondria in a potential-dependent manner, such as tetramethylrhodamine, methyl ester (TMRM) or tetramethylrhodamine, ethyl ester (TMRE).

-

This compound Treatment: Treat the stained cells with this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. A decrease in fluorescence indicates mitochondrial membrane depolarization.

-

Controls: Use a known mitochondrial uncoupler, such as FCCP, as a positive control for depolarization.

HIF-1α Stabilization Assay (Western Blot)

Objective: To determine the effect of this compound on the stabilization of HIF-1α under hypoxic conditions.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MDA-MB-435) and treat them with this compound.

-

Hypoxic Induction: Expose the cells to hypoxic conditions (e.g., 1% O₂) for a specified time (e.g., 4-6 hours). Include a normoxic control and a positive control for HIF-1α induction (e.g., CoCl₂ treatment).

-

Protein Extraction: Prepare whole-cell lysates or nuclear extracts.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an antibody against a loading control (e.g., β-actin or vinculin) for normalization.

-

Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry.

This technical guide provides a detailed overview of the current understanding of this compound's biological target and mechanism of action. The provided data and protocols can serve as a valuable resource for researchers investigating this compound or similar mitochondrial-targeted cancer therapies.

References

- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AG 311 – Ecatalog Course Detail – Schedule of Classes | Oregon State Ecampus | OSU Degrees Online [ecampus.oregonstate.edu]

- 4. strath.ac.uk [strath.ac.uk]

In-Depth Technical Guide: In Vitro and In Vivo Studies of AG311

This technical guide provides a comprehensive overview of the preclinical evaluation of AG311, a novel small molecule inhibitor. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of this compound's mechanism of action, experimental validation, and potential as an anticancer agent.

Core Mechanism of Action

This compound functions as a competitive inhibitor of Complex I (NADH:ubiquinone oxidoreductase) within the mitochondrial electron transport chain.[1][2][3] Its primary mode of action is to block the ubiquinone-binding site, thereby preventing electron transfer and disrupting mitochondrial respiration.[1][2] This inhibition leads to a cascade of downstream cellular events, including mitochondrial membrane depolarization, a significant reduction in intracellular ATP levels, and ultimately, necrotic cell death.[1] A key consequence of this mitochondrial inhibition is the reduction of hypoxia-induced stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical regulator of tumor progression and angiogenesis.[1][2][3]

Quantitative In Vitro Data

The following table summarizes the key quantitative findings from in vitro studies of this compound.

| Parameter | Cell Line | Concentration | Result | Reference |

| Oxygen Consumption Rate (OCR) | MDA-MB-435 | 7.5 µM | 62.9% (± 12.9, n=8) decrease | [4] |

| Oxygen Consumption Rate (OCR) | MDA-MB-435 | 5 µM and 10 µM | Rapid and significant reduction | [1] |

| Mitochondrial Membrane Depolarization | MDA-MB-435 vs. HMEC-1 | Not specified | More profound in cancer cells | [1] |

| Intracellular ATP Levels | MDA-MB-435 vs. HMEC-1 | Not specified | Greater depletion in cancer cells | [1] |

Quantitative In Vivo Data

The table below presents the significant antitumor efficacy of this compound observed in preclinical animal models.

| Animal Model | Treatment | Tumor Volume Reduction | Reference |

| Mouse Cancer Model 1 | This compound | 85% | [4] |

| Mouse Cancer Model 2 | This compound | 81% | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the molecular pathways affected by this compound and a general workflow for its evaluation.

This compound Mechanism of Action

Caption: Molecular mechanism of this compound action.

General Experimental Workflow for this compound Evaluation

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Mitochondrial Complex I Activity Assay

This protocol is a generalized procedure based on spectrophotometric measurement of NADH oxidation.

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells (e.g., MDA-MB-435) or tumor tissue using differential centrifugation.

-

Reaction Buffer Preparation: Prepare a reaction buffer containing phosphate buffer, magnesium chloride, and bovine serum albumin.

-

Assay Setup: In a 96-well plate, add the isolated mitochondria to the reaction buffer.

-

Initiation of Reaction: Add NADH to initiate the reaction.

-

This compound Treatment: Add varying concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.

-

Spectrophotometric Measurement: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of decrease is indicative of Complex I activity.

-

Inhibitor Control: Use a known Complex I inhibitor, such as rotenone, as a positive control.

-

Data Analysis: Calculate the rate of NADH oxidation for each condition and determine the inhibitory effect of this compound.

Cellular Oxygen Consumption Rate (OCR) Assay

This protocol outlines the use of an extracellular flux analyzer to measure OCR.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-435) in a specialized microplate for the extracellular flux analyzer and allow them to adhere overnight.

-

Assay Medium: Replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium) supplemented with glucose, pyruvate, and glutamine.

-

Equilibration: Equilibrate the cells in a CO2-free incubator.

-

Baseline Measurement: Measure the baseline OCR using the extracellular flux analyzer.

-

This compound Injection: Inject this compound at the desired concentrations into the wells.

-

Post-Injection Measurement: Immediately and continuously measure the OCR to determine the effect of this compound on mitochondrial respiration.

-

Mitochondrial Stress Test (Optional): To further characterize the mitochondrial effects, sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A can be performed after this compound treatment.

-

Data Normalization: Normalize the OCR data to the cell number or protein concentration in each well.

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for assessing the antitumor efficacy of this compound in a xenograft mouse model.

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., MDA-MB-435) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (and any combination agents like dichloroacetate) to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle control.[3]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

-

Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess systemic toxicity.

-

Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

References

- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]

- 3. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

AG311: A Preclinical Technical Guide on a Novel Mitochondrial Complex I Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG311 is a novel small molecule demonstrating significant potential as an anti-cancer therapeutic agent in preclinical studies. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic applications. This compound functions as a competitive inhibitor of mitochondrial electron transport chain (ETC) Complex I at the ubiquinone-binding site. This inhibition leads to a cascade of downstream effects, including mitochondrial membrane depolarization, reduced intracellular ATP levels, and suppression of hypoxia-induced Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilization, ultimately resulting in necrotic cancer cell death and significant tumor growth inhibition in vivo. This whitepaper consolidates the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways and experimental workflows to support further research and development of this compound as a potential oncological therapy.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the targeted inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] This action competitively blocks the ubiquinone-binding site, thereby preventing electron transfer and disrupting mitochondrial respiration.[1][2][3] The inhibition of Complex I by this compound leads to several downstream consequences that are detrimental to cancer cell survival and proliferation.

A key outcome of Complex I inhibition is the depolarization of the mitochondrial membrane and a severe reduction in intracellular ATP levels, precipitating a cellular energy crisis that culminates in necrotic cell death.[1] Furthermore, the disruption of mitochondrial oxygen consumption by this compound increases intracellular oxygen tension, which in turn reduces the stabilization of the transcription factor HIF-1α, a critical mediator of tumor adaptation to hypoxic environments.[1][2][3] The destabilization of HIF-1α leads to the downregulation of its target genes, such as those involved in angiogenesis and glycolysis.

This compound also demonstrates some inhibitory activity against Complex III of the ETC, though to a lesser extent than its potent effects on Complex I.[1] The combined inhibition of these complexes contributes to the generation of mitochondrial superoxide, further inducing cellular stress and contributing to cell death.[4]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound, illustrating its inhibitory effect on mitochondrial Complex I and subsequent downstream consequences on cellular metabolism and survival signaling pathways.

Preclinical Efficacy

This compound has demonstrated potent anti-cancer activity in a range of preclinical models, including both in vitro cell-based assays and in vivo tumor models.

In Vitro Activity

This compound exhibits inhibitory effects on the enzymatic activity of mitochondrial complexes and demonstrates cytotoxicity against cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 (µM) | Reference |

| Complex I | Solubilized Kidney Mitochondria | 9.9 | [1] |

| Complex I | MDA-MB-435 Cell Lysates | 11.9 | [1] |

| Complex I | MDA-MB-231 Cell Lysates | 6.9 | [1] |

| Complex III-IV (Ubiquinol Oxidase) | Solubilized Kidney Mitochondria | 20.2 | [1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| MDA-MB-435 | Melanoma/Breast Cancer | 13.9 | [1] |

In Vivo Anti-Tumor Efficacy

In vivo studies in murine models have confirmed the significant anti-tumor and anti-metastatic potential of this compound.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Treatment Regimen | Outcome | Reference |

| MDA-MB-435 Orthotopic Breast Cancer | 45-50 mg/kg this compound | 85% reduction in primary tumor growth | [1] |

| 4T1 Orthotopic Breast Cancer | 45-50 mg/kg this compound | 81% reduction in primary tumor growth | [1] |

| MDA-MB-435 Orthotopic Breast Cancer | 37.5 mg/kg this compound (twice weekly) + 50 mg/kg/day Dichloroacetate (DCA) | Significantly slower tumor growth compared to single-agent controls | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Mitochondrial Complex Activity Assays

-

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of mitochondrial electron transport chain complexes.

-

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from fresh tissue (e.g., bovine kidney) or cancer cell lines by differential centrifugation.

-

Complex I Activity (NADH:ubiquinone oxidoreductase): The activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The assay is performed in the presence of antimycin A to block Complex III. Various concentrations of this compound are added to determine the IC50 value.

-

Complex III-IV Activity (Ubiquinol Oxidase): The activity is measured by monitoring the oxidation of ubiquinol.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.

-

Cell Viability and Cytotoxicity Assays

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-435) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: EC50 values are calculated from the dose-response curves.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-435) are injected subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

-

Experimental Workflow for In Vivo Efficacy

Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of this compound in a murine xenograft model.

Therapeutic Potential and Future Directions

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for cancer. Its unique mechanism of action, targeting mitochondrial metabolism, offers a promising strategy to overcome resistance to conventional chemotherapies and to target the metabolic vulnerabilities of cancer cells. The synergistic effect observed with dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, suggests that combination therapies could further enhance the anti-tumor activity of this compound.[1][2][3]

To date, there is no publicly available information on this compound entering clinical trials. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed profiling of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to optimize dosing and scheduling for potential clinical applications.

-

Toxicology Studies: Comprehensive safety and toxicology studies in relevant animal models are required to establish a safe therapeutic window.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound could enable patient stratification and personalized treatment strategies.

-

Evaluation in a Broader Range of Cancer Models: Assessing the efficacy of this compound in other cancer types, particularly those known to be reliant on oxidative phosphorylation, would broaden its potential therapeutic scope.

Conclusion

This compound is a promising preclinical anti-cancer candidate with a well-defined mechanism of action centered on the inhibition of mitochondrial Complex I. The robust in vitro and in vivo efficacy data highlight its potential for further development as a monotherapy or in combination with other anti-cancer agents. The detailed technical information provided in this whitepaper serves as a comprehensive resource for researchers and drug development professionals interested in advancing the investigation of this compound towards clinical application.

References

- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

physical and chemical properties of AG311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of AG311 (also known as AG-311), a first-in-class antitumor and antimetastatic agent. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical and Physical Properties

This compound, with the chemical name 5-[(4-methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine, is a small molecule inhibitor with significant potential in oncology research.[1] While exhaustive experimental data on its physical properties are not widely published, the following table summarizes its key chemical identifiers and available data. Further research is warranted to fully characterize its physicochemical profile.

| Property | Value | Source |

| CAS Number | 1126602-42-3 | [1] |

| Chemical Name | 5-[(4-methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine | [1] |

| Synonyms | AG-311 | [1] |

| Molecular Formula | C₁₈H₁₅N₅S | Calculated |

| Molecular Weight | 333.41 g/mol | Calculated |

| Purity | >98% | [1] |

| Storage | 2 years at -20°C | [1] |

Mechanism of Action and Biological Activity

This compound exerts its anticancer effects through a multi-faceted mechanism, primarily targeting mitochondrial respiration and key signaling pathways involved in tumor survival and proliferation.

Inhibition of Mitochondrial Complex I:

This compound has been identified as a competitive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) at the ubiquinone-binding site.[2][3][4] This inhibition disrupts the electron transport chain, leading to several downstream effects:

-

Decreased ATP Production: By blocking electron flow, this compound severely reduces intracellular ATP levels, depriving cancer cells of the energy required for their rapid growth and proliferation.[2]

-

Mitochondrial Membrane Depolarization: Inhibition of complex I leads to a rapid depolarization of the mitochondrial membrane.[2]

-

Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to the generation of superoxide and other reactive oxygen species, inducing cellular stress and promoting cell death.

Reduction of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization:

A key consequence of mitochondrial complex I inhibition by this compound is the reduction of hypoxia-induced HIF-1α stabilization.[2][3] By inhibiting oxygen consumption, this compound increases the partial pressure of oxygen (pO2) within the tumor microenvironment, leading to the degradation of HIF-1α. This, in turn, downregulates the expression of HIF-1α target genes that are crucial for tumor angiogenesis, metabolic adaptation, and survival in hypoxic conditions.

Dual Inhibition of Receptor Tyrosine Kinases and Thymidylate Synthase:

In addition to its effects on mitochondrial function, this compound is part of a class of compounds, 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines, that have been evaluated as inhibitors of receptor tyrosine kinases (RTKs) and thymidylate synthase (TS). This dual activity suggests that this compound may also interfere with signaling pathways that control cell growth, differentiation, and angiogenesis, as well as nucleotide synthesis, further contributing to its antitumor effects.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following outlines a general protocol for a key experiment used to characterize the biological activity of this compound.

Measurement of Oxygen Consumption Rate (OCR):

The effect of this compound on mitochondrial respiration is commonly assessed by measuring the oxygen consumption rate (OCR) in live cells using an extracellular flux analyzer, such as the Seahorse XF Analyzer.

Principle: This technology uses a specialized microplate with oxygen- and pH-sensitive fluorophores to measure the rate at which cells consume oxygen in real-time. By sequentially injecting compounds that modulate the electron transport chain, different parameters of mitochondrial function can be determined.

General Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-435) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a non-CO₂ incubator for 1 hour prior to the assay.

-

Baseline OCR Measurement: Place the cell culture plate into the extracellular flux analyzer and measure the baseline OCR for a set period.

-

This compound Injection: Inject this compound at the desired concentrations into the wells.

-

Post-Injection OCR Measurement: Immediately following the injection of this compound, continuously monitor the OCR to determine the extent of inhibition of mitochondrial respiration.

-

Sequential Injections of Mitochondrial Stressors (Optional): To further probe mitochondrial function, subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) can be performed.

-

Data Normalization: After the assay, normalize the OCR data to the cell number or protein content in each well.

Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular pathways affected by this compound.

Caption: this compound inhibits Complex I, disrupting ATP synthesis and increasing ROS, while also reducing HIF-1α stabilization.

Caption: Workflow for measuring Oxygen Consumption Rate (OCR) to assess this compound's effect on mitochondrial respiration.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Guidelines for the measurement of oxygen consumption rate in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

AG311: A Technical Guide to a Novel Antitumor Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule AG311, a promising antitumor and antimetastatic agent. It details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental findings.

Core Chemical Data

| Identifier | Value |

| CAS Number | 1126602-42-3[1] |

| IUPAC Name | 5-[(4-methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine[1] |

| Synonyms | AG-311, AG 311[1] |

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase).[1][2][3] It acts as a competitive inhibitor at the ubiquinone-binding site, which disrupts the electron transport chain.[1][3] This inhibition leads to a reduction in mitochondrial respiration and oxygen consumption.[1][4]

A significant consequence of this mitochondrial inhibition is the reduction of hypoxia-induced factor 1-alpha (HIF-1α) stabilization.[1][2][3] By decreasing oxygen consumption within the tumor microenvironment, this compound effectively increases intracellular oxygen tension, even under hypoxic conditions. This leads to the destabilization of HIF-1α, a key transcription factor that promotes tumor survival, angiogenesis, and metastasis in hypoxic environments.[1]

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by this compound is the cellular response to hypoxia, which is intrinsically linked to mitochondrial function. The experimental workflow to determine its mechanism of action typically involves a series of in vitro and in vivo studies.

References

- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]

- 3. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for AG311

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AG311 is a novel small molecule inhibitor with demonstrated anticancer and anti-metastatic properties.[1] Its mechanism of action involves the inhibition of multiple cellular targets, including tyrosine kinases, thymidylate synthase, and, most notably, Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2] By inhibiting Complex I, this compound disrupts mitochondrial respiration, leading to reduced intracellular ATP levels, mitochondrial membrane depolarization, and necrotic cell death.[2] A key downstream effect of this mitochondrial inhibition is the reduction of hypoxia-induced stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor in tumor progression and angiogenesis.[2][3]

These application notes provide an overview of the known dosage and administration protocols for this compound in research settings, based on currently available data. The information is intended to guide researchers, scientists, and drug development professionals in designing and conducting experiments with this compound.

Data Presentation

The following tables summarize the quantitative data available for this compound from in vitro studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-435 | Oxygen Consumption Rate (OCR) | 5 µM | Significant reduction in OCR | [2] |

| MDA-MB-435 | Oxygen Consumption Rate (OCR) | 10 µM | Rapid and significant reduction in OCR | [2] |

Signaling Pathway

The primary mechanism of action for this compound involves the disruption of mitochondrial respiration and the subsequent effects on hypoxia signaling.

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Oxygen Consumption Rate (OCR) Assay

This protocol is based on the methodology described for assessing the effect of this compound on cellular respiration.[2]

Objective: To measure the effect of this compound on the oxygen consumption rate of cancer cells in real-time.

Materials:

-

This compound

-

MDA-MB-435 cells (or other cell line of interest)

-

Standard cell culture medium (e.g., DMEM) supplemented with glucose

-

Seahorse XF Analyzer (or similar instrument for measuring OCR)

-

Seahorse XF cell culture microplates

Procedure:

-

Cell Seeding: Seed MDA-MB-435 cells in a Seahorse XF cell culture microplate at a predetermined density to achieve 80-90% confluency on the day of the assay.

-

Cell Culture: Incubate the cells overnight in a standard CO2 incubator.

-

Assay Preparation: On the day of the assay, replace the standard culture medium with a glucose-containing assay medium and incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.

-

Baseline OCR Measurement: Measure the basal oxygen consumption rate of the cells before the addition of any compounds.

-

This compound Injection: Inject this compound into the wells to achieve final concentrations of 5 µM and 10 µM.

-

Post-Injection OCR Measurement: Immediately and continuously measure the OCR after the injection of this compound to observe the real-time effect of the compound on mitochondrial respiration.

-

Data Analysis: Analyze the OCR data using the instrument's software to determine the statistical significance of the changes observed in this compound-treated cells compared to vehicle-treated controls.

Caption: Experimental workflow for OCR assay.

In Vivo Antitumor Efficacy Studies

While specific dosages and administration schedules for this compound in vivo are not detailed in the available literature, it has been demonstrated to have antitumor and anti-metastatic effects in two cancer mouse models.[1] Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose for their specific animal model and cancer type.

General Protocol Outline:

-

Animal Model: Select an appropriate cancer mouse model (e.g., xenograft or syngeneic).

-

Dose Formulation: Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal, oral gavage).

-

Dose-Escalation Study: Administer increasing doses of this compound to cohorts of animals to determine the MTD.

-

Efficacy Study: Once the MTD is established, administer this compound to tumor-bearing mice at a therapeutic dose.

-

Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.

-

Endpoint Analysis: At the end of the study, excise tumors for ex vivo analysis, such as measuring the oxygen consumption rate in tumor tissue to confirm target engagement.[3]

Synergistic Applications

Co-treatment of cells and animals with this compound and dichloroacetate (a pyruvate dehydrogenase kinase inhibitor) has been shown to result in synergistic cell killing and reduced tumor growth.[3] This suggests that combining this compound with other metabolic inhibitors may be a promising therapeutic strategy.

Conclusion

This compound is a potent inhibitor of mitochondrial Complex I with significant anticancer activity. The provided protocols for in vitro assessment of its impact on cellular respiration can serve as a starting point for further investigation into its mechanisms and potential therapeutic applications. Further studies are required to establish detailed in vivo dosage and administration protocols.

References

- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]

Preparing Stock Solutions of AG311: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of AG311, a small molecule inhibitor of mitochondrial complex I. This compound has demonstrated anti-tumor and anti-metastatic properties, making it a compound of interest in cancer research and drug development. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage recommendations for this compound stock solutions, along with relevant safety information.

Introduction

This compound, with the chemical name 5-[(4-Methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine, is a potent inhibitor of the mitochondrial electron transport chain's complex I. This inhibition disrupts cellular respiration, leading to decreased ATP production, mitochondrial membrane depolarization, and ultimately, necrotic cell death in cancer cells. A key downstream effect of this compound is the reduction of hypoxia-induced HIF-1α stabilization, a critical factor in tumor survival and angiogenesis. Given its mechanism of action, this compound is a valuable tool for studying cancer metabolism and for the development of novel anti-cancer therapies. To ensure the reliability and consistency of research involving this compound, it is imperative to follow standardized procedures for the preparation and storage of its stock solutions.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound for stock solution preparation.

| Property | Value |

| Chemical Name | 5-[(4-Methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine |

| Molecular Formula | C₁₈H₁₆N₆S |

| Molecular Weight | 364.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

-

Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 3.64 mg of this compound powder into the tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve the Compound: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

-

Aliquot and Store: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a 10 mM this compound stock solution.

This compound Signaling Pathway

Application Notes and Protocols for AG311 in Western Blot Analysis

Disclaimer: The following application notes and protocols are provided for a hypothetical molecule, AG311, as a representative inhibitor of the PI3K/Akt signaling pathway. Publicly available information does not identify a specific Western blot reagent designated as this compound. These protocols are based on standard Western blotting procedures for analyzing protein phosphorylation and are intended as a template for researchers.

Application Notes

This compound is a potent and selective inhibitor of Akt phosphorylation, a critical node in the PI3K/Akt signaling pathway. This pathway is fundamental to regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer and metabolic disorders. Therefore, this compound is a valuable tool for researchers and drug development professionals studying the therapeutic potential of targeting this pathway.

Western blot analysis is a key technique for elucidating the mechanism of action of this compound. By treating cells with this compound and subsequently analyzing protein lysates via Western blot, researchers can quantify the dose-dependent inhibition of Akt phosphorylation at key residues such as Ser473 and Thr308. Furthermore, the downstream effects of this compound on other pathway components, such as mTOR, GSK3β, and downstream effectors of apoptosis and cell cycle regulation, can be assessed.

These application notes provide a framework for utilizing this compound in Western blot analysis to investigate the PI3K/Akt signaling cascade. The protocols and data presentation formats are designed to guide researchers in generating robust and reproducible results for basic research and preclinical drug development.

Key Experiments and Methodologies

The following sections detail the experimental protocols for investigating the effect of this compound on the PI3K/Akt signaling pathway using Western blot analysis.

Experimental Workflow

The general workflow for assessing the impact of this compound on target protein phosphorylation involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.

Protocol 1: Cell Lysis and Protein Quantification

This protocol describes the preparation of whole-cell lysates from cells treated with this compound.

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired time.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to the culture dish.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (whole-cell lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Protocol 2: Western Blotting

This protocol outlines the steps for separating proteins by size, transferring them to a membrane, and probing with specific antibodies.

-

Sample Preparation:

-

Mix the normalized protein lysates with 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per well into a polyacrylamide gel.

-

Run the gel in 1x SDS-PAGE running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, or anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[1]

-

-

Detection:

-

Wash the membrane three times with TBST for 5 minutes each.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Data Presentation

Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by this compound

| This compound Concentration (µM) | p-Akt (Ser473) Relative Density | Total Akt Relative Density | p-Akt / Total Akt Ratio | % Inhibition of p-Akt |

| 0 (Vehicle) | 1.00 ± 0.08 | 1.02 ± 0.05 | 0.98 | 0% |

| 0.1 | 0.75 ± 0.06 | 0.99 ± 0.04 | 0.76 | 22.4% |

| 1 | 0.42 ± 0.05 | 1.01 ± 0.06 | 0.42 | 57.1% |

| 10 | 0.15 ± 0.03 | 0.98 ± 0.07 | 0.15 | 84.7% |

| 100 | 0.05 ± 0.02 | 1.03 ± 0.05 | 0.05 | 94.9% |

Data are presented as mean ± standard deviation (n=3). Relative density is normalized to the vehicle control.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt signaling pathway and the putative site of action for this compound.

References

Application Notes and Protocols for AG311 in Animal Models of Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AG311, a small molecule inhibitor of mitochondrial complex I, in preclinical animal models of cancer. Detailed protocols for in vivo studies and data on its efficacy, both as a single agent and in combination therapy, are presented.

Introduction

This compound is a novel small molecule that has demonstrated potent anticancer and antimetastatic activities in preclinical studies.[1][2] Its primary mechanism of action is the competitive inhibition of ubiquinone binding to complex I of the mitochondrial electron transport chain.[3][4][5] This inhibition leads to a rapid depolarization of the mitochondrial membrane, a decrease in intracellular ATP, and an increase in superoxide production, ultimately inducing necrotic cell death in cancer cells.[1][2] A key consequence of mitochondrial respiration inhibition by this compound is the reduction of hypoxia-induced stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor in tumor progression and angiogenesis.[3][4]

Mechanism of Action: Signaling Pathway

This compound targets mitochondrial complex I, leading to a cascade of events that culminate in reduced tumor growth and metastasis. The inhibition of complex I decreases oxygen consumption, thereby increasing intracellular oxygen tension even under hypoxic conditions. This prevents the stabilization of HIF-1α, a master regulator of cellular adaptation to low oxygen. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. In hypoxic tumor microenvironments, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. By preventing HIF-1α stabilization, this compound effectively blocks these pro-tumorigenic pathways.

Caption: this compound inhibits mitochondrial complex I, reducing oxygen consumption and thereby preventing hypoxia-induced HIF-1α stabilization.

In Vivo Efficacy Data

This compound has been evaluated in orthotopic breast cancer mouse models, demonstrating significant tumor growth inhibition and reduction of metastasis. The following tables summarize the quantitative data from these studies.

Table 1: Single Agent Efficacy of this compound in an Orthotopic Breast Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dose | Administration Route | Tumor Growth Inhibition (%) | Metastasis Reduction (%) | Reference |

| Nude Mice | MDA-MB-435 | This compound | 20 mg/kg | Intraperitoneal (i.p.), daily | Not explicitly quantified, but retarded tumor growth | Reduced lung metastases | [1][2] |

| Doxorubicin | 2 mg/kg | Intraperitoneal (i.p.), every 4 days | Less effective than this compound | Less effective than this compound | [1][2] |

Table 2: Combination Therapy of this compound and Dichloroacetate (DCA) in a Xenograft Tumor Mouse Model

| Animal Model | Cell Line | Treatment | Dose | Administration Route | Outcome | Reference |

| Nude Mice | MDA-MB-435 | This compound + DCA | This compound: Not specified; DCA: Not specified | Not specified | Synergistic reduction in tumor growth | [3] |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in an Orthotopic Breast Cancer Xenograft Model

1. Animal Model and Cell Line:

-

Animal: Female athymic nude mice (4-6 weeks old).

-

Cell Line: MDA-MB-435 human breast cancer cells.

2. Tumor Implantation:

-

Culture MDA-MB-435 cells in standard cell culture conditions.

-

Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Anesthetize mice and inject 100 µL of the cell suspension (1 x 10^6 cells) into the mammary fat pad.

-

Monitor tumor growth by caliper measurements.

3. Drug Preparation and Administration:

-

This compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For injection, dilute the stock solution in a vehicle such as a mixture of Cremophor EL, ethanol, and saline. The final concentration should be such that the desired dose is administered in a volume of approximately 100-200 µL.

-

Dosing Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

This compound Group: Administer this compound at 20 mg/kg via intraperitoneal (i.p.) injection daily.

-

Control Group: Administer the vehicle solution at the same volume and schedule as the this compound group.

-

Positive Control (Optional): Administer a standard-of-care agent like Doxorubicin (e.g., 2 mg/kg, i.p., every 4 days).

-

4. Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health status throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the primary tumors and weigh them.

-

Harvest lungs and other organs to assess metastasis. Metastatic burden can be quantified by counting surface nodules or through histological analysis.

5. Statistical Analysis:

-

Compare tumor growth rates and final tumor weights between treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Compare the number of metastases between groups.

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Protocol 2: Combination Therapy with Dichloroacetate (DCA)

This protocol is an extension of Protocol 1 to evaluate the synergistic effects of this compound and DCA.

1. Animal Model and Tumor Implantation:

-

Follow steps 1 and 2 from Protocol 1.

2. Drug Preparation and Administration:

-

This compound Formulation: Prepare as described in Protocol 1.

-

DCA Formulation: Dissolve DCA in sterile drinking water at a concentration that delivers the desired daily dose based on average water consumption.

-

Dosing Regimen:

-

Combination Group: Administer this compound (i.p.) as in Protocol 1 and provide DCA in the drinking water.

-

This compound Alone Group: Administer this compound (i.p.) and provide regular drinking water.

-

DCA Alone Group: Administer vehicle (i.p.) and provide DCA in the drinking water.

-

Control Group: Administer vehicle (i.p.) and provide regular drinking water.

-

3. Monitoring, Endpoints, and Statistical Analysis:

-

Follow steps 4 and 5 from Protocol 1. Compare the outcomes of the combination therapy group to the single-agent and control groups to assess for synergistic effects.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

References

- 1. A small molecule with anticancer and antimetastatic activities induces rapid mitochondrial-associated necrosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small Molecule with Anticancer and Antimetastatic Activities Induces Rapid Mitochondrial-Associated Necrosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]

Application Notes and Protocols for AG311 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG311 is a small molecule inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2] By inhibiting complex I, this compound disrupts mitochondrial respiration, leading to a decrease in cellular ATP production and an increase in cellular oxygen levels. This mechanism of action makes this compound a compound of interest for cancer research, as many cancer cells exhibit altered mitochondrial metabolism. Furthermore, the inhibition of oxygen consumption by this compound has been shown to reduce the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor involved in tumor progression and angiogenesis.[1][2]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of mitochondrial function and to assess the cytotoxic effects of this compound on cancer cell lines. The provided protocols are designed for 96- and 384-well formats, making them suitable for automated screening platforms.

Data Presentation

While specific high-throughput screening data for this compound is not widely published, the following tables provide examples of expected quantitative data based on its known mechanism of action. Researchers can use these templates to structure their own experimental results.

Table 1: Effect of this compound on Cell Viability in Various Cancer Cell Lines

| Cell Line | This compound IC50 (µM) | Assay Type | Incubation Time (hours) |

| MDA-MB-435 | 5 - 10 | MTT Assay | 24 |

| MDA-MB-231 | 5 - 10 | Resazurin Assay | 24 |

| User-defined | User-defined | User-defined | User-defined |

| User-defined | User-defined | User-defined | User-defined |

Table 2: Effect of this compound on Mitochondrial Function

| Cell Line | Parameter | This compound Concentration (µM) | % of Control |

| MDA-MB-435 | Oxygen Consumption Rate (OCR) | 5 | ~50% |

| MDA-MB-435 | Oxygen Consumption Rate (OCR) | 10 | ~25% |

| MDA-MB-435 | Intracellular ATP Levels | 10 | ~40% |

| HMEC-1 (non-cancerous) | Intracellular ATP Levels | 10 | ~70% |

| User-defined | User-defined | User-defined | User-defined |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

Caption: this compound inhibits Complex I, reducing oxygen consumption and ATP synthesis.

High-Throughput Screening Workflow

Caption: A generalized workflow for high-throughput screening.

Experimental Protocols

High-Throughput Cell Viability Assay (Resazurin Reduction)

This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest (e.g., MDA-MB-231, MDA-MB-435)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

-

Black, clear-bottom 96- or 384-well microplates

-

Multichannel pipette or automated liquid handler

-

Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a black, clear-bottom microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate; 1,000-2,500 cells/well for a 384-well plate) in 100 µL (96-well) or 25 µL (384-well) of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution to determine the IC50 value.

-

Using a multichannel pipette or automated liquid handler, add the diluted this compound and vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.5%.

-

Include wells with cells and medium only (no compound) as a negative control and wells with medium only as a background control.

-

-

Incubation:

-

Return the plate to the 37°C, 5% CO2 incubator for a desired exposure period (e.g., 24, 48, or 72 hours).

-

-

Resazurin Addition and Signal Detection:

-

Add 10 µL (96-well) or 2.5 µL (384-well) of resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the average fluorescence of the background control wells from all other wells.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

High-Throughput Oxygen Consumption Rate (OCR) Assay

This protocol is adapted for use with fluorescence-based oxygen-sensing probes in a multi-well plate format.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Extracellular Oxygen Consumption Assay Kit (e.g., from Abcam or similar) containing an oxygen-sensitive probe and mineral oil

-

Black, clear-bottom 96- or 384-well microplates

-

Multichannel pipette or automated liquid handler

-

Fluorescence plate reader with kinetic reading capabilities (Excitation: ~380 nm, Emission: ~650 nm) and temperature control

Protocol:

-

Cell Seeding:

-

Seed cells in a black, clear-bottom microplate at a density that results in a measurable oxygen consumption rate (e.g., 40,000-80,000 cells/well for a 96-well plate).

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare dilutions of this compound in complete culture medium.

-

Gently remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

-

Probe Addition and Sealing:

-

Prepare the oxygen-sensing probe according to the manufacturer's instructions.

-

Add the probe to each well.

-

Carefully add a layer of mineral oil to each well to seal it from atmospheric oxygen.

-

-

Signal Detection:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence signal kinetically every 1.5-2 minutes for 1-2 hours. The fluorescence signal is inversely proportional to the oxygen concentration.

-

-

Data Analysis:

-

The rate of oxygen consumption is determined from the slope of the fluorescence signal over time.

-

Normalize the OCR to the cell number or protein content in each well.

-

Compare the OCR of this compound-treated cells to the vehicle-treated control.

-

High-Throughput Intracellular ATP Measurement Assay

This assay utilizes a luciferase-based reaction to quantify the amount of ATP in cell lysates.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

White, opaque 96- or 384-well microplates

-

ATP detection assay kit (e.g., CellTiter-Glo® from Promega or similar) containing a reagent that lyses cells and contains luciferase and luciferin

-

Multichannel pipette or automated liquid handler

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in a white, opaque microplate at a suitable density (e.g., 10,000 cells/well for a 96-well plate).

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 4 hours).[3]

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the ATP detection reagent to each well in a volume equal to the culture medium volume.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal of treated cells to the vehicle-treated control to determine the relative intracellular ATP levels.

-

Plot the percentage of ATP relative to control against the this compound concentration.

-

References

- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.4. Cellular ATP content measurement [bio-protocol.org]

Application Notes & Protocols for the Quantification of AG311

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of AG311, a hypothetical small molecule drug candidate, in biological matrices. The methodologies described herein are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and selectivity, and Enzyme-Linked Immunosorbent Assay (ELISA) as a high-throughput alternative.

LC-MS/MS Method for the Quantification of this compound in Human Plasma

This method offers a robust and sensitive approach for the determination of this compound concentrations in human plasma, suitable for preclinical and clinical sample analysis. The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides excellent specificity and low detection limits.[1][2]

Experimental Protocol

a. Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 200 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., a stable isotope-labeled this compound) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or HPLC vial.